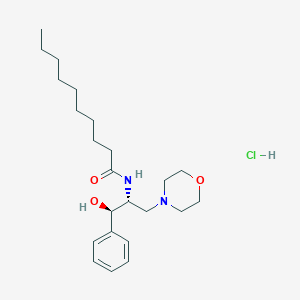
d-threo-PDMP
説明
D-threo-PDMP is a ceramide analog and one of the four possible stereoisomers of PDMP . It is a potent inhibitor of glucosylceramide synthase , which reduces the glycosphingolipids on the cell surface by inhibiting glycosylation .
Synthesis Analysis
A highly efficient stereoselective synthesis of D-threo-PDMP has been described . The approach is based on the ring expansion of the aziridine ring to oxazoline . This method could be applicable to the synthesis of many analogues with different amide chains and sugar mimic portions .Molecular Structure Analysis
The molecular formula of D-threo-PDMP is C23H41ClN2O4 . Its molecular weight is 445 . The structure of D-threo-PDMP is shown in the referenced material .Chemical Reactions Analysis
D-threo-PDMP closely resembles the natural sphingolipid substrate of brain glucosyltransferase and acts as a potent and competitive inhibitor of this enzyme .Physical And Chemical Properties Analysis
D-threo-PDMP is a white solid with a melting point of 146–148°C . It is soluble in DMSO, ethanol, and methanol .科学的研究の応用
Inhibition of Glucosylceramide Synthase
D-threo-PDMP: is known to inhibit glucosylceramide synthase (GCS), which is a pivotal enzyme in the biosynthesis of glycosphingolipids . This inhibition is significant because glycosphingolipids play a crucial role in cell membrane structure and cellular signaling. By inhibiting GCS, D-threo-PDMP can be used to study various diseases where glycosphingolipids are implicated, such as Gaucher’s disease and Fabry’s disease.
Neurodegenerative Disorders
Research has shown that D-threo-PDMP can prevent the synthesis of lactosylceramide, a compound that promotes neuroinflammation . This property makes it a valuable tool for studying neurodegenerative disorders like multiple sclerosis and Alzheimer’s disease, where neuroinflammation is a key pathological feature.
Cancer Research
D-threo-PDMP: has been utilized in cancer research, particularly in the context of melanoma cells. It inhibits the synthesis of glucosylceramide and lactosylceramide in B16 melanoma cells, which affects the cells’ ability to bind to extracellular matrix components like laminin and collagen . This can provide insights into tumor metastasis and the role of glycosphingolipids in cancer progression.
Autophagy Induction
D-threo-PDMP: induces macroautophagy in mammalian cells by increasing ceramides that interact with mTOR and Beclin1 . Autophagy is a cellular degradation process that is crucial for maintaining cellular homeostasis. Studying the effects of D-threo-PDMP on autophagy can help understand the mechanisms of this process and its implications in various diseases.
Sphingolipid Metabolism
As an inhibitor of sphingolipid biosynthesis, D-threo-PDMP is used to study the complex metabolism of sphingolipids . Sphingolipids are not only structural components of cell membranes but also involved in signaling pathways that control cell growth, differentiation, and apoptosis. Research involving D-threo-PDMP can shed light on these pathways and their dysregulation in diseases.
Learning and Memory
D-threo-PDMP: has been shown to inhibit ganglioside biosynthesis, reduce long-term potentiation (LTP) in mouse hippocampal CA1 neurons, and impair learning in behavioral tests . This suggests that D-threo-PDMP can be a useful tool for studying the molecular mechanisms underlying learning and memory, as well as the role of sphingolipids in these cognitive processes.
作用機序
Target of Action
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .
Mode of Action
D-threo-PDMP closely resembles the natural sphingolipid substrate of GCS . It acts as a competitive inhibitor of this enzyme, thereby reducing the glycosphingolipids on the cell surface by inhibiting glycosylation . This results in a reduction in the total length of the axon plexus and the number of axon branch points, ultimately inhibiting neurite growth .
Biochemical Pathways
The primary biochemical pathway affected by D-threo-PDMP is the sphingolipid metabolic pathway . By inhibiting GCS, D-threo-PDMP reduces the synthesis of glycosphingolipids, leading to a decrease in their levels on the cell surface . This can influence various cellular functions and signaling pathways, given the role of glycosphingolipids in these processes .
Pharmacokinetics
It’s known that the compound is used in research applications and is typically prepared as a solution for cell culture experiments . The final concentration of D-threo-PDMP used in these experiments can vary depending on the cell type and treatment periods .
Result of Action
The inhibition of GCS by D-threo-PDMP leads to a reduction in glycosphingolipid levels on the cell surface . This can impact various cellular functions, including the growth of neurites . In addition, D-threo-PDMP has been shown to reduce lipid uptake and vascular inflammation, thereby ameliorating atherosclerosis in experimental models .
Action Environment
The action of D-threo-PDMP can be influenced by various environmental factors. For instance, the compound is typically dissolved in water for use in cell culture experiments, and the solution is stored at 4°C . The effectiveness of D-threo-PDMP can also depend on the specific type of cells being treated and the duration of treatment .
Safety and Hazards
特性
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500380 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
d-threo-PDMP | |
CAS RN |
80938-69-8 | |
| Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



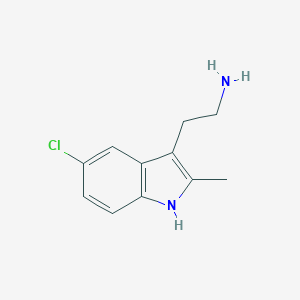


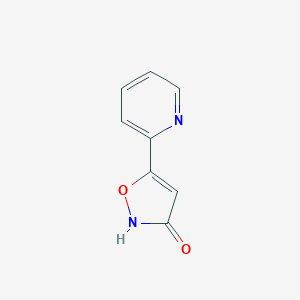





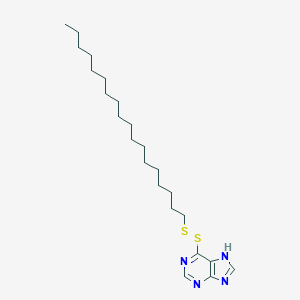

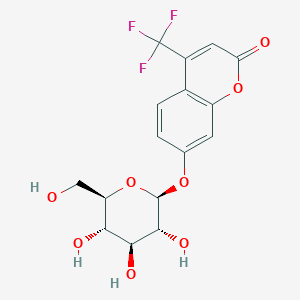

![methyl 9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B45572.png)